Estragole

Catalog No.
S601013
CAS No.
140-67-0
M.F
C10H12O
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estragole

CAS Number

140-67-0

Product Name

Estragole

IUPAC Name

1-methoxy-4-prop-2-enylbenzene

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3

InChI Key

ZFMSMUAANRJZFM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC=C

Solubility

Insoluble (<1 mg/ml) (NTP, 1992)
In water, 178 mg/L at 25 °C
Very soluble in ethanol, chloroform
0.178 mg/mL at 25 °C
Insoluble in water; soluble in alcohols
Soluble (in ethanol)

Synonyms

4-allylanisole, estragole, methyl chavicol

Canonical SMILES

COC1=CC=C(C=C1)CC=C

Potential Therapeutic Effects

  • Analgesic properties

    Studies suggest estragole may possess pain-relieving (analgesic) effects. Research using animal models indicates its ability to inhibit sodium channels in neurons, potentially contributing to pain reduction [].

  • Antioxidant activity

    Estragole exhibits antioxidant properties, potentially offering protection against cell damage caused by free radicals [].

  • Antimicrobial potential

    Some studies suggest estragole may have antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi [].

Safety Concerns

Despite its potential therapeutic effects, estragole raises safety concerns due to its potential genotoxicity, meaning it could damage DNA and potentially increase the risk of cancer.

  • Genotoxic potential

    Studies indicate that estragole can be metabolized into compounds that can bind to DNA and potentially cause damage [].

  • Carcinogenicity concerns

    Based on animal studies, some regulatory agencies like the European Medicines Agency (EMA) have classified estragole as a substance of possible concern regarding its carcinogenic potential [].

Estragole, also known as p-allylanisole or methyl chavicol, is a natural organic compound with the molecular formula C₁₀H₁₂O. It features a benzene ring substituted with a methoxy group and an allyl group, making it a member of the phenylpropene class of compounds. Estragole is primarily found in various culinary herbs such as tarragon (where it constitutes 60-75% of the essential oil), basil, anise, fennel, and bay . This compound appears as a colorless to pale yellow liquid with a characteristic odor reminiscent of anise.

Estragole's mechanism of action in biological systems is not fully understood. However, research suggests it might be metabolized in the body to form 1'-hydroxyestragole, a genotoxic (DNA damaging) compound that could contribute to its potential carcinogenicity [, ].

While the acute toxicity of estragole is considered relatively low [], chronic exposure has raised concerns. Studies in rodents have shown an increased risk of liver cancer following long-term exposure []. Due to this, regulatory bodies like the European Commission's Scientific Committee on Food have recommended minimizing estragole intake through food sources [].

Safety Considerations:

  • Estragole is generally recognized as safe (GRAS) for use as a flavoring agent in the US, but with limitations due to potential carcinogenicity concerns [].
  • The European Union restricts estragole levels in food flavorings [].

  • Reduction and Oxidation: Estragole can react exothermically with strong oxidizing agents and reducing agents, such as alkali metals and hydrides, releasing gaseous hydrogen in the process .
  • Conversion to Anethole: When treated with potassium hydroxide, estragole can be converted into anethole, another important flavor compound .
  • Metabolism: In biological systems, estragole undergoes metabolic pathways including O-demethylation and hydroxylation, leading to the formation of 1'-hydroxyestragole .

Estragole has been studied for its biological activities, which include:

  • Potential Carcinogenicity: Estragole is suspected to be carcinogenic and genotoxic based on reports from the European Union Committee on Herbal Medicinal Products. Studies indicate that high doses can lead to significant increases in liver tumors in rodents .
  • Skin Sensitization: It is considered a skin sensitizer with specific exposure limits defined for safety .

Estragole has various applications across industries:

  • Flavoring Agent: It is widely used as a flavoring agent in food products due to its pleasant aroma.
  • Fragrance Industry: Estragole is incorporated into perfumes and cosmetic products for its aromatic properties .
  • Synthesis of Other Compounds: It serves as a precursor in synthesizing other compounds like magnolol .

Research on estragole's interactions has highlighted its potential health risks:

  • Metabolic Pathways: Estragole's metabolism involves pathways that can lead to the formation of reactive intermediates capable of causing DNA damage, raising concerns about its use in food products .
  • Exposure Risks: The Scientific Committee on Food has indicated that even low levels of exposure may pose risks, particularly for sensitive populations such as children and pregnant women .

Estragole shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Features
AnetholeC₁₀H₁₂OIsomer of estragole; used similarly in flavoring.
SafroleC₁₁H₁₄O₂Known carcinogen; structurally similar to estragole.
ChavicolC₉H₁₀OA precursor to estragole; found in similar plants.
LinaloolC₁₀H₁₈OCommonly found in essential oils; different functional groups.
EugenolC₁₀H₁₂O₂Found in clove oil; has distinct aromatic properties.

Estragole's unique structure and properties distinguish it from these compounds while placing it within a significant context regarding flavoring and potential health risks.

Estragole, chemically known as 1-allyl-4-methoxybenzene, represents a volatile phenylpropanoid compound that occurs naturally across diverse plant species [1] [2]. This alkenylbenzene demonstrates widespread distribution throughout the plant kingdom, particularly within the families Lamiaceae, Apiaceae, and Asteraceae [1] [2]. The compound serves as a major or minor constituent in numerous aromatic plants utilized for herbal medicinal products, botanical preparations, and flavoring applications [1] [2].

Phytochemical Profile in Major Plant Sources

The occurrence of estragole in aromatic plants exhibits considerable variation in concentration levels, ranging from trace amounts to dominant essential oil constituents [1] [2]. European regulatory perspectives identify Foeniculum vulgare and Pimpinella anisum as particularly significant estragole-containing plants from a medicinal and commercial standpoint [10]. The compound's presence extends across multiple plant parts, including fruits, leaves, stems, and essential oil fractions [1] [2].

Concentration Variations in Ocimum basilicum (Basil)

Ocimum basilicum demonstrates substantial estragole content variability across different cultivars and growing conditions [1] [5] [25]. Essential oil concentrations in basil range from 5% to 85% estragole content, with plant tissue concentrations reaching up to 8,780 parts per million [1]. Recent comprehensive analysis of twelve basil essential oil samples revealed estragole concentrations spanning from 1.85 to 561.01 milligrams per milliliter [5].

European chemotype basil varieties typically exhibit high linalool content or combined linalool-estragole profiles [5]. Among fifteen basil genotypes studied, predominant essential oil constituents included estragole, thymol, methyl cinnamate, linalool, and eugenol [25]. The 'Vietnamese basil' cultivar displayed the lowest fresh biomass production at 82.0 grams per plant, while estragole content varied significantly among different Ocimum species and cultivars [25].

Table 1: Estragole Content in Ocimum basilicum Varieties

Variety/StudyEstragole ConcentrationPlant PartReference
Sweet basil (general)5-85% in essential oilPlant/essential oil [1]
Sweet basil (general)238-8,780 ppmPlant tissue [1]
European chemotype1.85-561.01 mg/mLEssential oil [5]
Single dominant sample45.2% relative proportionEssential oil [5]
Various cultivarsEstragole among major compoundsEssential oil [25]

Distribution in Artemisia dracunculus (Tarragon)

Artemisia dracunculus exhibits distinct chemotypic variations with estragole serving as a primary constituent in specific populations [1] [28]. French tarragon essential oil contains estragole as the predominant compound, reaching concentrations up to 82% of total essential oil content [34]. Russian tarragon varieties typically demonstrate lower estragole concentrations, approximately 3%, while containing higher levels of other terpenoid compounds [34].

Global phytogeographic analysis of Artemisia dracunculus essential oils identified seven major chemotypes, including a distinct estragole chemotype [28]. Hierarchical cluster analysis of 105 samples worldwide revealed estragole concentrations ranging from 24.6% in Tajikistan populations to significantly higher percentages in French cultivars [28]. The harvesting time critically influences estragole quantity, with concentrations potentially doubling between late June and late July collections [34].

Table 2: Artemisia dracunculus Estragole Variations by Geographic Origin

Population/TypeEstragole ContentAdditional NotesReference
French tarragonUp to 82%Primary constituent [34]
Russian tarragon~3%Lower concentrations [34]
Tajikistan samples24.6%Wild populations [28]
General range172-7,000 ppmPlant tissue [1]
Essential oil60-75%French varieties [1]

Presence in Foeniculum vulgare (Fennel)

Foeniculum vulgare represents a significant European source of estragole exposure, with concentrations varying substantially between varieties and plant parts [1] [10] [14]. Sweet fennel essential oil contains 1.5-5.0% estragole, while bitter fennel demonstrates higher concentrations ranging from 3.5-12.0% [10]. Recent Turkish research identified estragole as the main component in fennel leaf (51.7%), flower (38.9%), and seed (53.3%) essential oils [14].

Fennel fruit concentrations range from 70 to 4,018 parts per million in plant tissue, with essential oil fractions containing 0.8% to greater than 80% estragole [1]. Maturity stage significantly influences estragole accumulation, with methyl chavicol (estragole) concentrations increasing gradually from 72.34% to 88.67% as fruits progress from early waxy stage to primary umbel falling [30]. The European Food Safety Authority classifies fennel oils containing greater than 1% estragole as suspected genotoxic and carcinogenic substances [9].

Table 3: Foeniculum vulgare Estragole Content by Plant Part and Variety

Variety/PartEstragole ConcentrationMeasurement TypeReference
Sweet fennel1.5-5.0%Essential oil [10]
Bitter fennel3.5-12.0%Essential oil [10]
Fennel fruit70-4,018 ppmPlant tissue [1]
Fennel fruit0.8->80%Essential oil [1]
Fennel leaf51.7%Essential oil [14]
Fennel flower38.9%Essential oil [14]
Fennel seed53.3%Essential oil [14]

Occurrence in Pimpinella anisum (Anise)

Pimpinella anisum demonstrates consistent estragole presence across fruit tissues and essential oil fractions [1] [27]. Anise fruit contains approximately 1,050 parts per million estragole in plant tissue, with essential oil concentrations ranging from 1-5% [1] [10]. Recent comparative extraction studies revealed estragole content variations based on processing methods, with hydrodistillation, solvent extraction, and microwave-assisted extraction yielding different concentration profiles [27].

Star anise (Illicium verum) serves as a comparative reference, containing 5-6% estragole in essential oil fractions with maximum plant tissue concentrations reaching 250 parts per million [1]. Anise essential oil analysis across different extraction procedures identified estragole alongside trans-anethole as predominant phenylpropanoid compounds [27]. The compound's presence in anise contributes to the characteristic aromatic profile utilized in food flavoring and traditional medicine applications [1] [27].

Table 4: Pimpinella anisum and Related Species Estragole Content

Species/PreparationEstragole ContentPlant PartReference
Pimpinella anisum1,050 ppmFruit tissue [1]
Pimpinella anisum1-5%Essential oil [10]
Pimpinella anisumMaximum 0.2%Fruit [10]
Illicium verum (star anise)5-6%Essential oil [1]
Illicium verumMaximum 0.25%Fruit tissue [1]
Illicium verum280-6,500 ppmFruit tissue [1]

Content in Other Lamiaceae Family Plants

The Lamiaceae family demonstrates extensive estragole distribution across multiple genera beyond Ocimum [1] [11] [13]. Agastache species exhibit particularly high estragole concentrations, with Agastache foeniculum containing 43.7% in essential oil and Agastache rugosa reaching 90% essential oil content [1]. Melissa officinalis (lemon balm) contains 6.3% estragole in essential oil fractions [10].

Extensive documentation reveals estragole presence in numerous Lamiaceae genera including Hyssopus officinalis (1-260 parts per million), Origanum majorana (96-550 parts per million), and various Stachys species [1]. The compound contributes to antifungal properties across Lamiaceae family members, with chemical molecules including estragole, 1,8-cineole, and terpineol-4 demonstrating promising antifungal activity against pathogenic fungi [11].

Table 5: Estragole Distribution in Lamiaceae Family Members

SpeciesCommon NameEstragole ContentPlant PartReference
Agastache foeniculumGiant Hyssop43.7%Essential oil [1]
Agastache rugosa-90%Essential oil [1]
Melissa officinalisLemon balm6.3%Essential oil [10]
Hyssopus officinalisHyssop1-260 ppmShoot [1]
Origanum majoranaSweet marjoram96-550 ppmPlant [1]

Chemotypic Variations Within Species

Chemotypic differentiation represents a fundamental characteristic of estragole-containing plant species, particularly within Lamiaceae and Asteraceae families [16] [17]. These variations result from genetic factors, environmental influences, and developmental processes that regulate secondary metabolite biosynthesis pathways [16] [17]. Chemotype determination significantly impacts commercial and medicinal applications of aromatic plants [16] [17].

Estragole vs. Pulegone Chemotypes in Agastache rugosa

Agastache rugosa demonstrates distinct chemotypic variations characterized by either estragole or pulegone as predominant essential oil constituents [16] [17]. The estragole chemotype accumulates phenylpropanoid compounds with estragole comprising the major component alongside caryophyllene [16] [17]. Conversely, the pulegone chemotype produces monoterpenoid compounds including pulegone, isomenthone, and limonene [16] [17].

Transcriptomic analysis revealed differential gene expression patterns between chemotypes, with 46 genes related to pulegone and estragole biosynthesis identified [16]. The estragole chemotype demonstrates upregulation of phenylalanine ammonia-lyase, 4-coumarate CoA ligase, and eugenol synthase, while these genes remain downregulated in pulegone chemotypes [16]. Morphological differences include plant height variations, with pulegone chemotypes achieving 1.79 times greater height than estragole chemotypes [16].

Table 6: Agastache rugosa Chemotype Characteristics

ChemotypePrimary CompoundsSecondary CompoundsMorphological FeaturesReference
EstragoleEstragole, caryophylleneLimoneneShorter plant height [16]
PulegonePulegone, isomenthone, limoneneVarious monoterpenoidsTaller stature, longer internodes [16]
MixedVariable proportionsSabinene, elemicinRegional variations [18]

Regional and Environmental Influences on Chemotype Expression

Environmental factors significantly influence chemotype expression and estragole biosynthesis across plant populations [19] [31] [32]. Temperature variations demonstrate particular importance, with higher temperatures correlating positively with estragole accumulation in fennel (correlation coefficient r = 0.459) [36]. Soil properties including moisture content, phosphorus, potassium, calcium, magnesium, sodium, nitrogen, and organic matter content significantly affect essential oil composition [31].

Altitude and geographic location contribute to morphological and chemical variations within estragole-containing species [19]. Plants from similar altitudes demonstrate comparable morphology regardless of geographic origin, suggesting elevation-dependent adaptation mechanisms [19]. Seasonal variations prove critical, with winter harvests yielding significantly higher compound concentrations compared to spring and summer collections [19].

Climate warming effects demonstrate complex interactions with soil moisture availability, influencing photosynthesis and secondary metabolite production [35] [37]. Water stress conditions induce accumulation of antioxidant compounds including proline and glycine betaine while simultaneously affecting estragole biosynthesis pathways [35]. High temperature treatments combined with water limitation significantly impact plant growth and essential oil composition [35].

Table 7: Environmental Factors Affecting Estragole Production

FactorEffect on EstragoleCorrelation/ImpactReference
TemperaturePositive correlationr = +0.459 in fennel [36]
Soil moistureComplex interactionVaries with plant species [31]
AltitudeMorphological similaritySame altitude effects [19]
SeasonConcentration variationWinter > Spring > Summer [19]
Water stressIndirect effectsThrough antioxidant pathways [35]

Seasonal and Developmental Variations in Biosynthesis

Estragole biosynthesis demonstrates pronounced seasonal and developmental variations across plant species and tissues [22] [30] [34]. Developmental stage critically influences accumulation patterns, with young tissues typically exhibiting different concentration profiles compared to mature plant structures [22] [30]. Seasonal rhythms regulate enzyme activity and metabolic pathway expression [22] [34].

Human metabolism studies utilizing fennel tea consumption revealed rapid estragole processing, with 1'-hydroxylation occurring within 1.5 hours and complete elimination within 10 hours [22]. Dose-dependent metabolism patterns showed varying formation rates, with lower doses yielding 0.17-0.41% formation of conjugated metabolites compared to administered estragole quantities [22]. Extraction efficiency from herbal preparations ranges from less than 0.1% to 2.5% depending on preparation methods and starting material characteristics [10].

Fennel fruit development studies documented estragole accumulation patterns across eight maturity stages [30]. Methyl chavicol (estragole) concentrations increased progressively from 72.34% in early waxy stage fruits to 88.67% when primary umbels reached falling stage [30]. Essential oil percentage remained higher during early harvesting stages, while total essential oil yield per plant maximized at complete primary umbel maturity [30].

Table 8: Developmental and Seasonal Estragole Variations

Development StageEstragole ContentTime FramePlant/StudyReference
Early waxy stage72.34%Initial fruit developmentFennel [30]
Complete maturity88.67%Primary umbel fallingFennel [30]
Late June harvestBaseline levelEarly summerRussian tarragon [34]
Late July harvest2x increaseMid-summerRussian tarragon [34]
Winter collectionMaximum concentrationCold seasonVarious species [19]

Biosynthesis pathway regulation involves complex enzymatic cascades including phenylalanine ammonia-lyase, 4-coumarate CoA ligase, and chavicol methyl transferase [16]. These enzymes demonstrate tissue-specific and developmental-stage-specific expression patterns [16]. Environmental stress factors including temperature fluctuations and water availability modulate biosynthetic gene expression and final product accumulation [35] [37].

Phenylalanine-Derived Biosynthetic Route

The biosynthesis of estragole in plants follows the phenylpropanoid metabolic pathway, which represents one of the most extensively studied secondary metabolic networks in plant biology [1]. This pathway originates from the aromatic amino acid phenylalanine, which is derived from the shikimate pathway in the plastids [1]. The phenylpropanoid pathway provides precursors for numerous secondary metabolites, including lignols, flavonoids, coumarins, and volatile phenylpropenes such as estragole [2].

The initial step in estragole biosynthesis involves the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) [3] [4]. This enzyme represents the first committed step in the phenylpropanoid pathway and is therefore crucial for directing carbon flow from primary metabolism toward specialized metabolite production [5]. PAL catalyzes the conversion according to the reaction: L-phenylalanine → trans-cinnamate + NH₃ [5].

The enzyme PAL belongs to the ammonia lyase family and requires only one substrate for the forward reaction [5]. The catalytic mechanism involves the cofactor 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), which is formed by cyclization and dehydration of a conserved Ala-Ser-Gly tripeptide segment [5]. This electrophilic cofactor is attacked by the aromatic ring of L-phenylalanine, which activates the C-H bond on the β carbon for deprotonation, leading to the formation of trans-cinnamic acid [5].

Following the initial deamination, trans-cinnamic acid undergoes hydroxylation at the para position by cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 enzyme, to produce p-coumaric acid [3] [1]. This hydroxylation step is essential for the formation of the hydroxylated phenylpropanoid backbone that characterizes estragole and related compounds [6].

The next enzymatic transformation involves the activation of p-coumaric acid to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) [3] [1]. This ATP-dependent reaction forms the activated thioester that serves as the immediate precursor for various phenylpropanoid biosynthetic branches [7]. The 4CL enzyme catalyzes the reaction: ATP + 4-coumarate + CoA → AMP + diphosphate + 4-coumaroyl-CoA [8].

Key Enzymatic Transformations

The conversion of p-coumaroyl-CoA to estragole involves several key enzymatic transformations that represent the specialized portion of the phenylpropanoid pathway [3]. The first step in this sequence is the reduction of p-coumaroyl-CoA to p-coumaryl aldehyde by cinnamoyl-CoA reductase (CCR) [3] [9]. This enzyme catalyzes the NADPH-dependent reduction of the activated carboxyl group to an aldehyde functional group [3].

Subsequently, p-coumaryl aldehyde is further reduced to p-coumaryl alcohol (chavicol) by cinnamyl alcohol dehydrogenase (CAD) [3] [9]. This NADPH-dependent reduction represents a critical branch point in the phenylpropanoid pathway, as the resulting chavicol serves as the direct precursor for estragole formation [3].

The final step in estragole biosynthesis involves the O-methylation of chavicol by chavicol O-methyltransferase (CVOMT) [3] [9]. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the para-hydroxy group of chavicol, yielding estragole (methylchavicol) [3] [10]. The reaction proceeds according to: chavicol + SAM → estragole + S-adenosyl-L-homocysteine [10].

Additional enzymatic steps may contribute to the pathway through alternative routes. Some studies suggest that eugenol synthase (EGS) may catalyze the formation of chavicol directly from coniferyl acetate through a phenylpropene-forming lyase reaction [3] [9]. This alternative route would bypass the traditional reduction steps and provide a more direct pathway to chavicol formation [3].

O-methyltransferase Activities

Chavicol-Specific O-methyltransferase

Chavicol O-methyltransferase (CVOMT) represents the terminal enzyme in estragole biosynthesis and exhibits remarkable substrate specificity for chavicol [10] [11]. The enzyme belongs to the class of S-adenosyl-L-methionine-dependent O-methyltransferases (SAM-OMTs) and catalyzes the methylation of the para-hydroxy group of chavicol to produce estragole [10].

The CVOMT enzyme has been extensively characterized from sweet basil (Ocimum basilicum), where it shows high specificity for chavicol as its preferred substrate [10] [11]. Kinetic analysis reveals that CVOMT exhibits a Km value of 22 μM for chavicol and 4 μM for S-adenosyl-L-methionine, indicating high affinity for both substrates [10]. The enzyme demonstrates optimal activity at pH 7.0 and temperature of 37°C [10].

The molecular structure of CVOMT has been elucidated through homology modeling based on the crystal structure of isoflavone O-methyltransferase (IOMT) [11]. The enzyme contains a conserved SAM-binding domain and a substrate-binding pocket that confers specificity for chavicol [11]. The active site architecture includes key amino acid residues that form hydrogen bonds with the hydroxyl group of chavicol and facilitate the methylation reaction [11].

Site-directed mutagenesis studies have identified critical amino acid residues responsible for substrate specificity [11]. The residue phenylalanine-260 (Phe-260) in CVOMT is particularly important for discriminating between chavicol and eugenol [11]. This residue creates a binding pocket that favors chavicol over eugenol, explaining the high specificity of CVOMT for its preferred substrate [11].

The expression of CVOMT is highly tissue-specific, with the highest levels found in peltate glandular trichomes of basil leaves [12] [11]. These specialized structures serve as the primary sites for estragole synthesis and accumulation [12]. The enzyme is also developmentally regulated, with peak expression occurring in young, actively growing leaves [13].

Substrate Specificity Variations Between Plant Chemotypes

The substrate specificity of O-methyltransferases varies significantly between different plant chemotypes, reflecting the evolutionary adaptation of these enzymes to produce distinct phenylpropene profiles [10] [11] [14]. In sweet basil, multiple O-methyltransferase enzymes exist, each with distinct substrate preferences that determine the essential oil composition of different chemotypes [14].

Comparative analysis of O-methyltransferase activities in different basil chemotypes reveals distinct patterns of substrate utilization [14]. In the high-estragole-containing chemotype R3, the O-methyltransferase activity is highly specific for chavicol, with virtually no activity toward eugenol [14]. This specificity results in the preferential production of estragole over methyleugenol [14].

In contrast, chemotype 147/97, which contains equal levels of estragole and methyleugenol, displays O-methyltransferase activities that accept both chavicol and eugenol as substrates [14]. This dual specificity enables the simultaneous production of both estragole and methyleugenol [14]. The chemotype SW, which contains high levels of eugenol but lacks both estragole and methyleugenol, exhibits no detectable allylphenol-dependent O-methyltransferase activities [14].

The molecular basis for these substrate specificity differences lies in the amino acid sequence variations between different O-methyltransferase isoforms [11]. The CVOMT1 and EOMT1 enzymes from basil are 90% identical in amino acid sequence but exhibit markedly different substrate preferences [11]. CVOMT1 shows the highest specificity for chavicol, while EOMT1 preferentially methylates eugenol [11].

Single amino acid substitutions can dramatically alter substrate specificity patterns [11]. The conversion of phenylalanine-260 to serine in CVOMT1 (F260S mutant) results in a shift toward eugenol preference, while the reciprocal substitution in EOMT1 (S261F mutant) enhances chavicol specificity [11]. These findings demonstrate the evolutionary plasticity of O-methyltransferase enzymes and their ability to adapt to different metabolic requirements [11].

The catalytic efficiency of different O-methyltransferases varies significantly with substrate identity [11]. CVOMT1 exhibits the highest catalytic efficiency with chavicol (4.50 μL/min/mg protein), while its efficiency with eugenol is substantially lower (0.17 μL/min/mg protein) [11]. Conversely, EOMT1 shows maximum catalytic efficiency with eugenol (37.0 μL/min/mg protein) and reduced efficiency with chavicol (4.50 μL/min/mg protein) [11].

Genetic Regulation of Estragole Synthesis

Transcriptomic Analysis of Biosynthetic Gene Expression

Transcriptomic analysis of estragole biosynthesis has revealed complex patterns of gene expression that coordinate the production of this specialized metabolite [3] [9]. Comparative transcriptome studies between estragole-producing and non-producing plant chemotypes have identified key regulatory mechanisms that control pathway flux [3] [9].

In Agastache rugosa, comprehensive transcriptome analysis comparing estragole and pulegone chemotypes identified 46 differentially expressed genes related to phenylpropanoid biosynthesis [3] [9]. The estragole chemotype shows significantly higher expression of genes encoding phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), CYP73A, cinnamyl alcohol dehydrogenase (CAD), and eugenol synthase (EGS) [3] [9]. These genes showed fold changes ranging from 2.1 to 5.8 compared to the pulegone chemotype [3] [9].

The expression patterns of biosynthetic genes demonstrate coordinate regulation within the phenylpropanoid pathway [3] [9]. Early pathway genes including PAL and 4CL show synchronized expression patterns, suggesting common regulatory mechanisms [3] [9]. Late pathway genes such as CVOMT and EGS exhibit peak expression in tissues and developmental stages where estragole accumulation is highest [3] [9].

Quantitative real-time PCR validation confirmed the reliability of transcriptomic data, with gene expression levels correlating strongly with metabolite accumulation patterns [3] [9]. The correlation between transcript levels and enzyme activities provides evidence for transcriptional control of estragole biosynthesis [3] [9].

Functional genomics approaches have identified transcription factors that regulate estragole biosynthesis [15]. In apple fruit, the transcription factor MYB12 has been implicated in the regulation of phenylpropanoid biosynthesis, including estragole-related pathways [15]. The expression of MYB12 correlates with the accumulation of estragole and related metabolites during fruit development [15].

The regulation of estragole biosynthesis also involves negative regulatory elements [16]. MYB4-like transcription factors have been identified as negative regulators of hydroxycinnamic acid biosynthesis in multiple plant species [16]. These factors directly repress genes such as cinnamic acid 4-hydroxylase and 4-coumarate:CoA ligase, thereby reducing flux through the phenylpropanoid pathway [16].

Developmental Regulation Patterns

The biosynthesis of estragole exhibits distinct developmental regulation patterns that coordinate metabolite production with plant growth and development [13]. Studies in basil have demonstrated that estragole accumulation and related enzyme activities are highest in young, actively growing leaves and decline with leaf maturation [13].

Developmental profiling of estragole content in basil leaves reveals a clear temporal pattern [13]. Young leaves at early developmental stages contain the highest levels of estragole, with concentrations decreasing progressively as leaves mature [13]. This pattern correlates closely with the expression levels of biosynthetic genes and enzyme activities [13].

The developmental regulation of estragole biosynthesis is mediated through coordinated changes in gene expression [13]. Both CVOMT and EOMT transcript levels decrease with leaf age, following the same temporal pattern observed in whole leaves and isolated glandular trichomes [13]. This coordinated regulation ensures that estragole production is optimized during periods of active leaf development [13].

Enzyme activity measurements confirm the developmental regulation of estragole biosynthesis [13]. Chavicol O-methyltransferase activity is highest in young leaves and decreases significantly in mature leaves [13]. The correlation between enzyme activity and gene expression levels suggests that developmental regulation occurs primarily at the transcriptional level [13].

The developmental regulation of estragole biosynthesis also involves tissue-specific patterns [3] [9]. In Agastache rugosa, the highest expression of biosynthetic genes occurs in peltate glandular trichomes, followed by leaves, stems, and roots [3] [9]. This tissue-specific expression pattern correlates with the sites of estragole accumulation and storage [3] [9].

Comparative analysis of different plant species reveals conserved developmental regulation patterns [17]. In fennel (Foeniculum vulgare), estragole biosynthesis shows similar developmental regulation, with highest production in young tissues and declining activity with maturation [17]. This conservation suggests that developmental regulation of estragole biosynthesis represents a fundamental mechanism for optimizing metabolite production [17].

The developmental regulation of estragole biosynthesis is also influenced by environmental factors [18]. Light exposure, temperature, and nutrient availability can modulate the expression of biosynthetic genes and alter the developmental timing of estragole production [18]. These environmental responses allow plants to optimize estragole production based on ecological conditions [18].

Table 1: Kinetic Parameters of Key Enzymes in Estragole Biosynthesis
EnzymeSubstrateKm (μM)Vmax (nmol/min/mg)Optimal pHOptimal Temperature (°C)Plant Species
Chavicol O-methyltransferase (CVOMT)Chavicol22Not specified7.037Ocimum basilicum
Chavicol O-methyltransferase (CVOMT)S-adenosyl-L-methionine4Not specified7.037Ocimum basilicum
Eugenol O-methyltransferase (EOMT)Chavicol22Not specified7.037Ocimum basilicum
Eugenol O-methyltransferase (EOMT)Eugenol5Not specified7.037Ocimum basilicum
Eugenol O-methyltransferase (EOMT)S-adenosyl-L-methionine5Not specified7.037Ocimum basilicum
Phenylalanine ammonia-lyase (PAL)L-phenylalanine150-500Variable8.530Various species
4-Coumarate:CoA ligase (4CL)p-coumaric acid50-150Variable7.530Various species
4-Coumarate:CoA ligase (4CL)Ferulic acid30-100Variable7.530Various species
4-Coumarate:CoA ligase (4CL)Caffeic acid40-120Variable7.530Various species
4-Coumarate:CoA ligase (4CL)Cinnamic acid80-200Variable7.530Various species
Table 2: Gene Expression Analysis of Estragole Biosynthetic Pathway
GeneEstragole Chemotype ExpressionPulegone Chemotype ExpressionTissue SpecificityDevelopmental StageFold Change (Estragole vs Control)Plant Species
PAL (Phenylalanine ammonia-lyase)HighLowPeltate glands > Leaves > StemsYoung leaves > Mature leaves3.2Agastache rugosa
C4H (Cinnamic acid 4-hydroxylase)HighLowPeltate glands > LeavesYoung leaves > Mature leaves2.8Agastache rugosa
4CL (4-Coumarate:CoA ligase)HighLowPeltate glands > LeavesYoung leaves > Mature leaves2.5Agastache rugosa
CCR (Cinnamoyl-CoA reductase)ModerateHighXylem > LeavesAll stages1.2Agastache rugosa
CAD (Cinnamyl alcohol dehydrogenase)HighLowPeltate glands > LeavesYoung leaves > Mature leaves2.1Agastache rugosa
EGS (Eugenol synthase)HighLowPeltate glands (specific)Young leaves (peak)4.5Agastache rugosa
CVOMT (Chavicol O-methyltransferase)HighHighPeltate glands (specific)Young leaves (peak)5.8Agastache rugosa
EOMT (Eugenol O-methyltransferase)LowLowPeltate glands (specific)Young leaves (peak)1.1Agastache rugosa
CYP73A (Cytochrome P450)HighLowPeltate glands > LeavesYoung leaves > Mature leaves3.1Agastache rugosa
HCT (Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase)ModerateLowLeaves > StemsYoung leaves > Mature leaves1.8Agastache rugosa
Table 3: Substrate Specificity of O-methyltransferases in Estragole Biosynthesis
EnzymeSubstrateKm (μM)Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)Relative Activity (%)Plant Species
CVOMT1 (Chavicol O-methyltransferase)Chavicol221004.50100Ocimum basilicum
CVOMT1 (Chavicol O-methyltransferase)Eugenol89150.1717Ocimum basilicum
CVOMT1 (Chavicol O-methyltransferase)trans-isoeugenol156120.088Ocimum basilicum
CVOMT1 (Chavicol O-methyltransferase)Caffeic acid24580.033Ocimum basilicum
CVOMT1 (Chavicol O-methyltransferase)Phenol31250.022Ocimum basilicum
EOMT1 (Eugenol O-methyltransferase)Chavicol221004.5027Ocimum basilicum
EOMT1 (Eugenol O-methyltransferase)Eugenol518537.00100Ocimum basilicum
EOMT1 (Eugenol O-methyltransferase)trans-isoeugenol45420.9323Ocimum basilicum
EOMT1 (Eugenol O-methyltransferase)Caffeic acid198180.095Ocimum basilicum
EOMT1 (Eugenol O-methyltransferase)Phenol287120.043Ocimum basilicum

Physical Description

Estragole is a colorless liquid with odor of anise. Insoluble in water. Isolated from rind of persea gratissima grath. and from oil of estragon. Found in oils of Russian anise, basil, fennel turpentine, tarragon oil, anise bark oil. (NTP, 1992)
Colorless liquid with an odor of anise; [Hawley]
Colourless to light yellow liquid; Anise-like aroma

Color/Form

Liquid
Colorless to light yellow liquid

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

148.088815002 g/mol

Monoisotopic Mass

148.088815002 g/mol

Boiling Point

421 °F at 764 mmHg (NTP, 1992)
216 °C at 764 mm Hg
BP: 108-114 °C at 25 mm Hg; 95-96 °C at 12 mm Hg
215.00 to 216.00 °C. @ 760.00 mm Hg

Flash Point

178 °F (NTP, 1992)
81 °C (178 °F) - closed cup

Heavy Atom Count

11

Taste

Sweet taste reminiscent of anise (differing from anethole)

Density

0.9645 at 70 °F (NTP, 1992) - Less dense than water; will float
0.965 g/cu cm at 25 °C
0.960-0.968

LogP

log Kow = 3.47 (est)

Odor

Odor reminiscent of anise with a corresponding sweet taste (differing from anethole)

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides.
When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Oil

UNII

9NIW07V3ET

GHS Hazard Statements

Aggregated GHS information provided by 1847 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1847 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 1846 of 1847 companies with hazard statement code(s):;
H302 (99.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (99.35%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (98.7%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (98.65%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1-Methoxy-4-(2-propenyl)benzene, also called estragole, is a colorless to light yellow liquid. It has an odor and taste like licorice. It is soluble in water. Estragole is found in many plants and in spices such as basil, anise and tarragon. USE: Estragole is used as a food flavoring and in perfumes. It was used in pesticide products that protected pine and fir trees from beetle infestations; this product is no longer produced or used in the US. EXPOSURE: Workers who use estragole may breathe in mists or have direct skin contact. The general population may be exposed by fragrances, skin contact and consumption of food items containing this compound. If estragole is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down by microorganisms and is expected to build up in fish. RISK: No evidence of skin irritation or allergic rash was observe in volunteers following repeated skin application of diluted estragole. No additional data on the potential for estragole to cause toxic effects in humans were available. Moderate skin irritation was reported in laboratory animals exposed to undiluted estragole. Liver damage was observed in laboratory animals following repeated exposure to moderate oral doses of estragole. Lesions in the nose and stomach were observed following repeated exposure to high oral doses. Increased skeletal malformation, delayed bone development, and decreased fetal weight were observed in laboratory animals exposed to moderate-to-high oral doses during pregnancy that also caused toxicity in the mothers (liver damage, decreased body weight). No evidence of abortion was observed. Data on the potential for estragole to cause infertility in laboratory animals were not available. Liver cancer was observed adult laboratory animals following oral exposure for a short period. Liver tumors were also induced in young laboratory animals exposed to estragole orally or via injection while still nursing or shortly after weaning. The potential for estragole to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ Toxoplasmosis is caused by Toxoplasma gondii, an obligatory intracellular protozoan. Normally /SRP: of no significant consequence/, T. gondii infections can cause devastating disease in immunosuppressed patients and through congenital infection of newborn babies. Few prophylactic and therapeutic drugs are available to treat these infections. The goal of the present study was to assess the anti-Toxoplasma effects in a congenital and noncongenital model of toxoplasmosis (using ME49 strain), besides assessing immunological changes, in vitro cytotoxicity, and in vivo acute toxicity of commercial estragole and thymol. The congenital experimental model was used with intermediate stages of maternal infection. The serum levels of immunoglobulin (Ig)M, IgG, interleukin (IL)-10, IL-12, and interferon-gamma (IFN-gamma) were quantified from infected and treated C57Bl/6 mice. Estragole and thymol respectively exhibited low to moderate in vivo toxicity and cytotoxicity. Animals treated with estragole showed high IFN-gamma and strong type 1 helper T cell response. Both compounds were active against T. gondii ME49 strain. Furthermore, orally administered estragole in infected pregnant mice improved the weight of offspring compared with untreated controls. Subcutaneous administration of both compounds also increased the weight of mouse offspring born to infected mothers, compared with untreated controls. Estragole and thymol display important anti-Toxoplasma activity. Further studies are needed to elucidate the mechanism of action of these compounds.
/EXPL THER/ The genus Ocimum are used in cooking, however, their essential oils are utilized in traditional medicine as aromatherapy. The present study was carried out to investigate the chemical composition and systemic anti-inflammatory activity of the Ocimum basilicum essential oil (EOOB) and its major component estragole, as well as its possible mechanisms of action. The Ocimum basilicum essential oil was obtained by hydrodistillation and analyzed by GC-MS. The anti-inflammatory action was verified using acute and chronic in vivo tests as paw edema, peritonitis, and vascular permeability and granulomatous inflammation model. The anti-inflammatory mechanism of action was analyzed by the participation of histamine and arachidonic acid pathways. The chemical profile analysis identified fourteen components present in the essential oil, within them: estragole (60.96%). The in vivo test results show that treatment with EOOB (100 and 50 mg/kg) and estragole (60 and 30 mg/kg) significantly reduced paw edema induced by carrageenan and dextran. The smallest doses of EOOB (50 mg/kg) and estragole (30 mg/kg) showed efficacy in the reduction of paw edema induced by histamine and arachidonic acid, vascular permeability inhibition and leukocyte emigration in the peritoneal fluid. These doses were capable of reducing the chronic inflammatory process. The results observed between the EOOB and estragole demonstrate efficacy in anti-inflammatory activity, however, the essential oil is more efficacious in the acute and chronic anti-inflammatory action. This study confirms the therapeutic potential of this plant and reinforces the validity of its use in popular medicine.

Mechanism of Action

Protein phosphatase 2A (PP2A) is a serine-threonine phosphatase that regulates cell signaling pathways. Its inactivation is correlated with tumor malignancy, possibly due to the effects on cell differentiation and malignant cell transformation. Therefore, it has been noted that PP2A could be a promising target for cancer therapy. In our previous study of the hepatocarcinogen estragole (ES), cell proliferation may be required to convert ES-specific DNA adducts to mutations. To explore the trigger for cell proliferation, gpt delta rats were administered ES by gavage at doses of 3, 30 and 300 mg/kg/day for 4 weeks. ES-induced cell proliferation and gene mutations were observed at only the high dose whereas ES-specific DNA adducts were detected in a dose-dependent manner. Western blot analyses revealed activation of the Akt and ERK pathways without activation of upstream regulators, such as c-Raf, PKC and, PI3K. Phosphorylation of the PP2A C subunit at Tyr307 was found along with phosphorylation of Src. The overall data might imply that PP2A inactivation is responsible for cell cycle progression through activation of the Akt and ERK pathways at high doses of ES. Based on gamma-H2AX immunohistochemistry and Western blot analysis for Rad51 protein, the resultant mutation spectra showed large deletion mutations that might result from double strand breaks of DNA. Thus, it is likely that inactivation of PP2A resulted in acceleration and exacerbation of gene mutations. We conclude that PP2A might contribute to an early stage of chemical carcinogenesis, suggesting that PP2A could be a molecular target of primary cancer prevention.

Vapor Pressure

0.05 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

140-67-0

Absorption Distribution and Excretion

Approximately 20% of a dose of estragole, a naturally occurring flavoring agent, was excreted in the urine of outbred male CD-1 mice as a conjuage (presumably the glucuronide) of 1'-hydroxyestragole. ...

Metabolism Metabolites

The present study investigates interindividual variation in liver levels of the proximate carcinogenic metabolite of estragole, 1'-hydroxyestragole, due to variation in two key metabolic reactions involved in the formation and detoxification of this metabolite, namely 1'-hydroxylation of estragole and oxidation of 1'-hydroxyestragole. Formation of 1'-hydroxyestragole is predominantly catalyzed by P450 1A2, 2A6, and 2E1, and results of the present study support that oxidation of 1'-hydroxyestragole is catalyzed by 17beta-hydroxysteroid dehydrogenase type 2 (17beta-HSD2). In a first approach, the study defines physiologically based biokinetic (PBBK) models for 14 individual human subjects, revealing a 1.8-fold interindividual variation in the area under the liver concentration-time curve (AUC) for 1'-hydroxyestragole within this group of human subjects. Variation in oxidation of 1'-hydroxyestragole by 17beta-HSD2 was shown to result in larger effects than those caused by variation in P450 enzyme activity. In a second approach, a Monte Carlo simulation was performed to evaluate the extent of variation in liver levels of 1'-hydroxyestragole that could occur in the population as a whole. This analysis could be used to derive a chemical-specific adjustment factor (CSAF), which is defined as the 99th percentile divided by the 50th percentile of the predicted distribution of the AUC of 1'-hydroxyestragole in the liver. The CSAF was estimated to range between 1.6 and 4.0, depending on the level of variation that was taken into account for oxidation of 1'-hydroxyestragole. Comparison of the CSAF to the default uncertainty factor of 3.16 for human variability in biokinetics reveals that the default uncertainty factor adequately protects 99% of the population.
The extent of bioactivation of the herbal constituent estragole to its ultimate carcinogenic metabolite 1'-sulfooxyestragole depends on the relative levels of bioactivation and detoxification pathways. The present study investigated the kinetics of the metabolic reactions of both estragole and its proximate carcinogenic metabolite 1'-hydroxyestragole in humans in incubations with relevant tissue fractions. Based on the kinetic data obtained a physiologically based biokinetic (PBBK) model for estragole in human was defined to predict the relative extent of bioactivation and detoxification at different dose levels of estragole. The outcomes of the model were subsequently compared with those previously predicted by a PBBK model for estragole in male rat to evaluate the occurrence of species differences in metabolic activation. The results obtained reveal that formation of 1'-oxoestragole, which represents a minor metabolic route for 1'-hydroxyestragole in rat, is the main detoxification pathway of 1'-hydroxyestragole in humans. Due to a high level of this 1'-hydroxyestragole oxidation pathway in human liver, the predicted species differences in formation of 1'-sulfooxyestragole remain relatively low, with the predicted formation of 1'-sulfooxyestragole being two-fold higher in human compared with male rat, even though the formation of its precursor 1'-hydroxyestragole was predicted to be fourfold higher in human. Overall, it is concluded that in spite of significant differences in the relative extent of different metabolic pathways between human and male rat there is a minor influence of species differences on the ultimate overall bioactivation of estragole to 1'-sulfooxyestragole.
1. The metabolic fates of the naturally occurring food flavors trans-anethole and estragole, and their synthetic congener p-propylanisole, have been investigated in human volunteers using the [methoxy-(14)C]-labelled compounds. The doses used were close to those encountered in the diet, 1 mg, 100 micrograms and 100 micrograms respectively. 2. In each case, the major routes of elimination of (14)C were in the urine and in the expired air as (14)CO2. 3. Urinary metabolites were separated by solvent extraction, t.l.c. and h.p.l.c., and characterized by comparison of chromatographic mobilities with standards and by radioisotope dilution. Nine (14)C urinary metabolites were found after trans-anethole administration, four after p-propylanisole and five after estragole. All were products of side chain oxidations. 4. The principal metabolites of p-propylanisole were 4-methoxyhippuric acid (12%) and 1-(4'-methoxyphenyl)propan-1-ol (2%) and -2-ol (8%). 5. The major metabolite of trans-anethole was 4-methoxyhippuric acid (56% of dose), accompanied by much smaller amounts of the two isomers of 1-(4'-methoxyphenyl)propane-1,2-diol (together 3%). 6. After estragole administration, the two volunteers eliminated 0.2 and 0.4% of the dose respectively as 1'-hydroxyestragole. 7. The human metabolic data is discussed with reference to the comparative metabolic disposition of these compounds in the mouse and rat, species commonly used in their safety assessment.
The metabolism of the potent carcinogen estragole was investigated in humans after consumption of fennel tea by analyses of its metabolites in blood plasma and urine. Stable isotope dilution assays based on LC-MS/MS detection revealed that 1'-hydroxylation of estragole happened very fast as the concentration of conjugated 1'-hydroxyestragole in urine peaked after 1.5 hr, whereas it was no longer detectable after 10 hr. Besides the formation of less than 0.41% conjugated 1'-hydroxyestragole of the estragole dose administered, the further metabolite p-allylphenol was generated from estragole in a higher percentage (17%). Both metabolites were also detected in blood plasma in less than 0.75-2.5 hr after consumption of fennel tea. In contrast to this, no estragole was present in these samples above its detection limit. From the results, it can be concluded that an excess of the major fennel odorant trans-anethole principally does not interfere with estragole metabolism, whereas influences on the quantitative composition of metabolites cannot be excluded. The presence of a sulfuric acid conjugate of estragole could not be confirmed, possibly due to its high reactivity and lability.
For more Metabolism/Metabolites (Complete) data for 1-Methoxy-4-(2-propenyl)benzene (11 total), please visit the HSDB record page.

Wikipedia

Estragole
Tibolone

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Obtained by fractional distillation of the oil of turpentine or by treating a solution of the same oil in ether with an aqueous solution of mercuric acetate and subsequently heating the aqueous phase with zinc and sodium hydroxide; forms allyl bromide and magnesium p-methoxy phenate in ether.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Benzene, 1-methoxy-4-(2-propen-1-yl)-: ACTIVE
Concentrations in final products (%): soap usual 0.02, max 0.25; detergent usual 0.002, max 0.03; creams, lotions usual 0.01, max 0.03; perfume usual 0.08, max 0.30.
Main constituent of tarragon oil (estragon oil), the oil from Artemisia dracunculus L., Compositae (esdragon) where it occurs to an extent of 60-75%. ... Occurs also in pine oil and in American turpentine oil.

Analytic Laboratory Methods

In the present study, an efficient and environmental friendly method (called in-syringe reversed dispersive liquid-liquid microextraction (IS-R-DLLME)) was developed to extract three important components (i.e. para-anisaldehyde, trans-anethole and its isomer estragole) simultaneously in different plant extracts (basil, fennel and tarragon), human plasma and urine samples prior their determination using high-performance liquid chromatography. The importance of choosing these plant extracts as samples is emanating from the dual roles of their bioactive compounds (trans-anethole and estragole), which can alter positively or negatively different cellular processes, and necessity to a simple and efficient method for extraction and sensitive determination of these compounds in the mentioned samples. Under the optimum conditions (including extraction solvent: 120 uL of n-octanol; dispersive solvent: 600 uL of acetone; collecting solvent: 1000 uL of acetone, sample pH 3; with no salt), limits of detection (LODs), linear dynamic ranges (LDRs) and recoveries (R) were 79-81 ng/mL, 0.26-6.9 ug/mL and 94.1-99.9%, respectively. The obtained results showed that the IS-R-DLLME was a simple, fast and sensitive method with low level consumption of extraction solvent which provides high recovery under the optimum conditions. The present method was applied to investigate the absorption amounts of the mentioned analytes through the determination of the analytes before (in the plant extracts) and after (in the human plasma and urine samples) the consumption which can determine the toxicity levels of the analytes (on the basis of their dosages) in the extracts.
Estragole was determined in artemisia subdigitata oil by capillary gas chromatography.

Clinical Laboratory Methods

In the present study, an efficient and environmental friendly method (called in-syringe reversed dispersive liquid-liquid microextraction (IS-R-DLLME)) was developed to extract three important components (i.e. para-anisaldehyde, trans-anethole and its isomer estragole) simultaneously in different plant extracts (basil, fennel and tarragon), human plasma and urine samples prior their determination using high-performance liquid chromatography. The importance of choosing these plant extracts as samples is emanating from the dual roles of their bioactive compounds (trans-anethole and estragole), which can alter positively or negatively different cellular processes, and necessity to a simple and efficient method for extraction and sensitive determination of these compounds in the mentioned samples. Under the optimum conditions (including extraction solvent: 120 uL of n-octanol; dispersive solvent: 600 uL of acetone; collecting solvent: 1000 uL of acetone, sample pH 3; with no salt), limits of detection (LODs), linear dynamic ranges (LDRs) and recoveries (R) were 79-81 ng/mL, 0.26-6.9 ug/mL and 94.1-99.9%, respectively. The obtained results showed that the IS-R-DLLME was a simple, fast and sensitive method with low level consumption of extraction solvent which provides high recovery under the optimum conditions. The present method was applied to investigate the absorption amounts of the mentioned analytes through the determination of the analytes before (in the plant extracts) and after (in the human plasma and urine samples) the consumption which can determine the toxicity levels of the analytes (on the basis of their dosages) in the extracts.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

BACKGROUND: Anethole and estragole are monoterpene position isomers and constituents of essential oils from aromatic plants and were used in this study with the aim of analyzing their anti-inflammatory activity. METHODS: The anti-edematogenic effects of anethole and estragole were evaluated through plethysmometry in Swiss mice. RESULTS: Anethole inhibited carrageenan-induced edema at doses of 3, 10 and 30 mg/kg from 60 to 240 min after induction. However, the inhibitory effects of estragole were observed only from 60 to 120 min at the two highest doses. Anethole and estragole similarly inhibited edema elicited by substance P, bradykinin, histamine and TNF-alpha but were different in the inhibition of serotonin-elicited edema. In addition, only estragole inhibited sodium nitroprusside-induced edema. CONCLUSIONS: Anethole and estragole showed different profiles in the anti-inflammatory response to substance P, bradykinin, histamine, serotonin and TNF-alpha NO is involved only in the inhibition mechanism of estragole.
SCOPE: The present work investigates whether the previous observation that the basil flavonoid nevadensin is able to inhibit sulfotransferase (SULT)-mediated estragole DNA adduct formation in primary rat hepatocytes could be validated in vivo. METHODS AND RESULTS: Estragole and nevadensin were co-administered orally to Sprague-Dawley rats, at a ratio reflecting their presence in basil. Moreover, previously developed physiologically based biokinetic (PBBK) models to study this inhibition in rat and in human liver were refined by including a submodel describing nevadensin kinetics. Nevadensin resulted in a significant 36% reduction in the levels of estragole DNA adducts formed in the liver of rats. The refined PBBK model predicts the formation of estragole DNA adducts in the liver of rat with less than twofold difference compared to in vivo data and suggests more potent inhibition in the liver of human compared to rat due to less efficient metabolism of nevadensin in human liver and intestine. CONCLUSION: Given the role of the SULT-mediated DNA adduct formation in the hepatocarcinogenicity of estragole, the results of the present study suggest that the likelihood of bioactivation and subsequent adverse effects in rodent bioassays may be lower when estragole is dosed with nevadensin compared to dosing of pure estragole.
Estragole is a natural constituent of several herbs and spices including sweet basil. In rodent bioassays, estragole induces hepatomas, an effect ascribed to estragole bioactivation to 1'-sulfooxyestragole resulting in DNA adduct formation. The present paper identifies nevadensin as a basil constituent able to inhibit DNA adduct formation in rat hepatocytes exposed to the proximate carcinogen 1'-hydroxyestragole and nevadensin. This inhibition occurs at the level of sulfotransferase (SULT)-mediated bioactivation of 1'-hydroxyestragole. The Ki for SULT inhibition by nevadensin was 4 nM in male rat and human liver fractions. Furthermore, nevadensin up to 20 uM did not inhibit 1'-hydroxyestragole detoxification by glucuronidation and oxidation. The inhibition of SULT by nevadensin was incorporated into the recently developed physiologically based biokinetic (PBBK) rat and human models for estragole bioactivation and detoxification. The results predict that co-administration of estragole at a level inducing hepatic tumors in vivo (50 mg/kg bw) with nevadensin at a molar ratio of 0.06, representing the ratio of their occurrence in basil, results in almost 100% inhibition of the ultimate carcinogen 1'-sulfooxyestragole when assuming 100% uptake of nevadensin. Assuming 1% uptake, inhibition would still amount to more than 83%. Altogether these data point at a nevadensin-mediated inhibition of the formation of the ultimate carcinogenic metabolite of estragole, without reducing the capacity to detoxify 1'-hydroxyestragole via glucuronidation or oxidation. These data also point at a potential reduction of the cancer risk when estragole exposure occurs within a food matrix containing SULT inhibitors compared to what is observed upon exposure to pure estragole.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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